molecular formula C8H8BFO3 B1340215 4-Acetyl-3-fluorophenylboronic acid CAS No. 481725-35-3

4-Acetyl-3-fluorophenylboronic acid

Cat. No. B1340215
M. Wt: 181.96 g/mol
InChI Key: YHEPWJRNHLTYSL-UHFFFAOYSA-N
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Description

The compound 4-Acetyl-3-fluorophenylboronic acid is not directly discussed in the provided papers. However, the papers do provide insights into related fluorinated compounds and acetylphenyl derivatives, which can be used to infer some general characteristics that might be applicable to 4-Acetyl-3-fluorophenylboronic acid. For instance, fluorinated aromatic compounds are known for their unique reactivity due to the electronegative fluorine atom affecting the electronic structure of the aromatic ring . Acetylphenyl derivatives, as seen in the second paper, are often studied for their structural and electronic properties, which can be relevant to understanding similar compounds .

Synthesis Analysis

The synthesis of related fluorinated compounds, as mentioned in the first paper, follows a 'green protocol' which suggests an environmentally friendly approach to chemical synthesis . This could imply that the synthesis of 4-Acetyl-3-fluorophenylboronic acid might also be achieved through sustainable methods. The detailed spectral and X-ray crystallographic analyses used to characterize the synthesized compounds indicate a rigorous approach to confirming the structure of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, NMR, and single-crystal X-ray diffraction studies . These methods provide detailed information about the geometry and electronic environment of the molecules, which is crucial for understanding their reactivity and properties. Theoretical calculations, such as DFT, are also employed to predict and confirm the molecular structure .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often analyzed using molecular descriptors and reactivity surfaces . These analyses help in understanding how the molecule might interact with other chemical species, which is essential for predicting its behavior in various chemical reactions. The presence of an acetyl group and a boronic acid moiety in 4-Acetyl-3-fluorophenylboronic acid would likely influence its reactivity, potentially making it a candidate for use in Suzuki coupling reactions, which are commonly employed in the synthesis of biaryl compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Acetyl-3-fluorophenylboronic acid can be inferred from spectroscopic data and theoretical calculations . The first hyperpolarizability and infrared intensities reported in the second paper suggest that the compound has non-linear optical properties, which could be relevant for materials science applications . The HOMO and LUMO analysis, as well as the molecular electrostatic potential map, provide insights into the electronic properties of the molecule, which are important for understanding its stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

4-Acetyl-3-fluorophenylboronic acid has been synthesized from 4-bromo-2-fluorobenzonitrile through a series of reactions including Grignard reaction, protection of carbonyl, and substitution by borono group, followed by bromination. This synthesis provides an overall yield of 54% (Liu Zao, 2005).

Spectroscopy and Adsorption Mechanisms

A study focused on the adsorption mechanism of phenylboronic acids, including 4-Acetyl-3-fluorophenylboronic acid, using infrared, Raman, and surface-enhanced Raman spectroscopy. The study showed that the type of substituent and its position significantly influence the geometry of isomers on silver nanoparticles' surface (N. Piergies et al., 2013).

Photoluminescence in Material Science

The compound has been used in preparing luminescent lanthanide hybrids with 4-Vinylbenzeneboronic Acid functionalized Si-O bridges for potential application in optoelectronics. These hybrids show favorable luminescent properties, including longer lifetime and higher quantum efficiency (B. Yan et al., 2011).

Catalysis in Organic Synthesis

4-Acetyl-3-fluorophenylboronic acid has been utilized in Suzuki-Miyaura C-C coupling reactions as a precursor for synthesizing fluorinated biphenyl derivatives. This highlights its importance in pharmaceutical industry applications, showcasing excellent versatility and good conversion rates (Roghayeh Sadeghi Erami et al., 2017).

Biomedical Applications: Glucose Sensing

A photonic crystal glucose-sensing material incorporating 4-Acetyl-3-fluorophenylboronic acid derivatives for noninvasive glucose monitoring in tear fluid has been developed. The material's design allows for glucose sensing in physiologic pH values, offering a promising approach for diabetes management (V. Alexeev et al., 2004).

Educational Applications

Its role in educational settings, particularly in undergraduate laboratories for teaching Suzuki–Miyaura cross-coupling reactions, demonstrates its value in enhancing students' understanding of organic and inorganic chemistry principles (Jisun Lee et al., 2020).

Safety And Hazards

4-Acetyl-3-fluorophenylboronic acid is considered hazardous. It may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment such as gloves and eye protection .

properties

IUPAC Name

(4-acetyl-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEPWJRNHLTYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478220
Record name 4-Acetyl-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-3-fluorophenylboronic acid

CAS RN

481725-35-3
Record name 4-Acetyl-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An oven-dried, 3-liter, 3-necked, round-bottomed flask (fitted with a nitrogen inlet, addition funnel, and overhead stirrer) was charged with 50 grams (0.25 mole) of 4-cyano-3-fluorophenyl bromide. Anhydrous tetrahydrofuran (200 milliliters) was added to the flask resulting in a clear solution. The solution was cooled to 0° C. using an ice bath. At this temperature, 125 milliliters of 3.0 M solution of CH3MgBr in ether (1.5 equivalents, 0.375 mole) was added slowly to the reaction flask using an addition funnel. The reaction mixture was allowed to slowly warm up to room temperature and was stirred for 48 hours. Thin layer chromatography (TLC) indicated the starting material was consumed. After 48 hours, the reaction was cooled down to −78° C. using an isopropanol/dry ice bath. At −78° C., 50 milliliters of 10.0 M solution of butyllithium in hexane (2.0 equivalents, 0.5 mole) was added to the reaction mixture with continuing stirring. An additional 400 milliliters of THF was added to ensure that reaction mixture was homogeneous and was stirring well. The reaction mixture was stirred at −78° C. for 3 hours. To the reaction mixture was added 170 milliliters of trimethylborate (6.0 equivalents, 1.5 mole) slowly using an addition funnel and the temperature was maintained at −78° C. While stirring, the reaction mixture was allowed to warm up to room temperature overnight The progress of the reaction was monitored by TLC. After cooling the reaction mixture to 0° C. (using an ice bath) the contents were transferred into a 5 liter beaker. The flask was rinsed with 100 milliliters of methanol and the washing was combined with the reaction mixture. To the reaction mixture, 500 milliliters of 1 N HCl was slowly added Subsequently, the pH of the mixture was brought to 4 by the addition of concentrated HCl. The reaction mixture was stirred for 3 hours. The organic solvent was removed by rotary evaporator. The concentrated aqueous content was extracted with ether (250 milliliter×6). The combined organic layer was washed with brine solution (200 milliliter×2) and was dried over MgSO4. After filtration, ether was removed by rotary evaporator. The residue was recrystallized from hot water yielding an off white solid. Yield: 22 grams (50%/).
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50 g
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200 mL
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solution
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0.375 mol
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solution
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0.5 mol
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170 mL
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400 mL
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